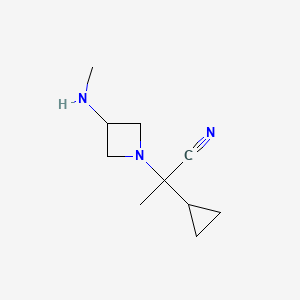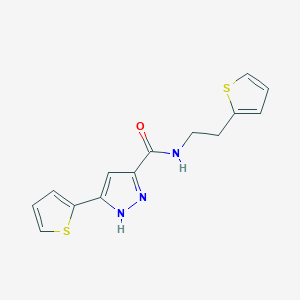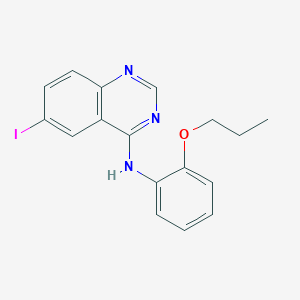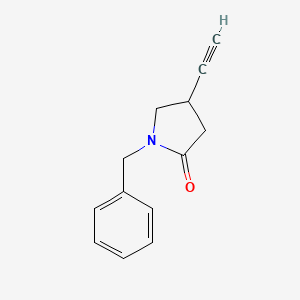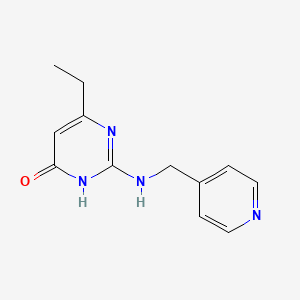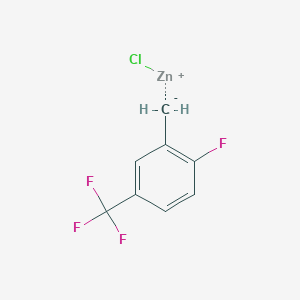
(2-Fluoro-5-(trifluoromethyl)benZyl)Zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure imparts unique reactivity and stability, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (2-fluoro-5-(trifluoromethyl)benzyl) chloride with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2-fluoro-5-(trifluoromethyl)benzyl) chloride+Zn→(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium catalyst and a halide or pseudohalide electrophile. The typical conditions include a base such as triethylamine and a solvent like tetrahydrofuran.
Addition Reactions: These reactions often require the presence of a Lewis acid to activate the electrophile.
Major Products Formed
The major products formed from reactions involving this compound are typically substituted aromatic compounds, where the zinc reagent has replaced a halide or pseudohalide group on the electrophile.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride is used to construct complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, fluorinated aromatic compounds are often found in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in forming stable carbon-fluorine bonds is particularly important in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic substitution reactions, facilitated by the presence of a catalyst such as palladium. The molecular targets are typically electrophilic carbon centers, where the zinc reagent donates its nucleophilic carbon to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (2-fluorobenzyl)zinc chloride
- (4-(trifluoromethyl)benzyl)zinc chloride
- (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride
Uniqueness
(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride is unique due to the presence of both fluorine and trifluoromethyl groups on the benzyl ring. This combination imparts distinct electronic properties, enhancing its reactivity and stability compared to similar compounds. The trifluoromethyl group, in particular, increases the lipophilicity and metabolic stability of the molecules synthesized using this reagent.
Properties
Molecular Formula |
C8H5ClF4Zn |
|---|---|
Molecular Weight |
277.9 g/mol |
IUPAC Name |
chlorozinc(1+);1-fluoro-2-methanidyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.ClH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
AXQCLDKBQGULKS-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)F.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14876030.png)
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B14876031.png)
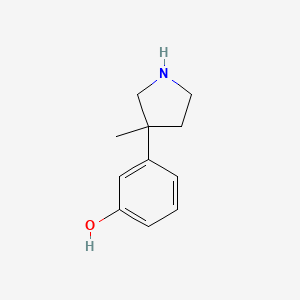
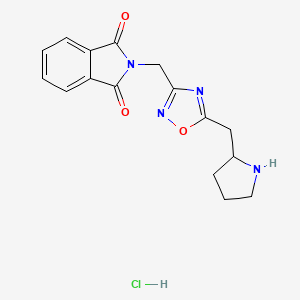
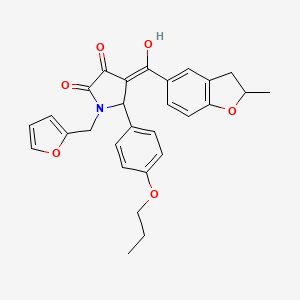
![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14876055.png)
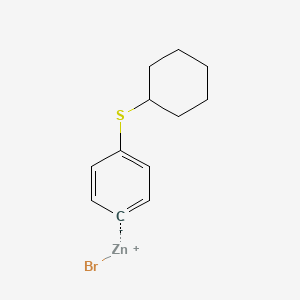
![N-cyclopentyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14876079.png)
